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methylbutanoic acid

Cat. No.: B152230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

asymmetric aminomethylation of 3-diazooxindoles. This powerful three-component reaction

offers an efficient method for the synthesis of chiral 3-aminomethyl-3-indolyloxindoles, which

are valuable scaffolds in medicinal chemistry and drug discovery. The reaction is cooperatively

catalyzed by an achiral dirhodium complex and a chiral phosphoric acid, affording products with

high yields and excellent enantioselectivities.

Reaction Principle
The core of this transformation involves the reaction of a 3-diazooxindole with an electron-rich

arene (such as an indole) and an N,O-acetal. The reaction is catalyzed by a dual catalytic

system comprising a dirhodium catalyst, such as Rh₂(OAc)₄, and a chiral spiro phosphoric acid

(SPA). The dirhodium catalyst facilitates the formation of a rhodium carbene from the 3-

diazooxindole, which then reacts with the arene to form a zwitterionic intermediate. The chiral

phosphoric acid activates the N,O-acetal to generate a chiral methylene iminium ion. The

reaction culminates in the enantioselective trapping of the zwitterionic intermediate by the chiral

iminium ion, leading to the formation of the desired 3-aminomethyl-3-indolyloxindole with a

newly created all-carbon quaternary stereocenter.
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Experimental Workflow
The general workflow for the asymmetric aminomethylation of 3-diazooxindoles is depicted

below. It encompasses the preparation of the requisite 3-diazooxindole starting material,

followed by the core catalytic three-component reaction, and concludes with the purification

and analysis of the final product.
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Caption: Experimental workflow for the asymmetric aminomethylation.

Quantitative Data Summary
The following tables summarize the results for the asymmetric aminomethylation of various 3-

diazooxindoles, indoles, and N,O-acetals.

Table 1: Substrate Scope of 3-Diazooxindoles
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Entry R¹ R² Product Yield (%) ee (%)

1 H Boc 3aa 95 96

2 5-F Boc 3ba 92 95

3 5-Cl Boc 3ca 94 96

4 5-Br Boc 3da 96 97

5 7-F Boc 3ea 88 94

Reaction conditions: 3-diazooxindole (0.1 mmol), indole (0.3 mmol), N,O-acetal (0.12 mmol),

Rh₂(OAc)₄ (1 mol%), chiral phosphoric acid (5 mol%) in solvent at a specified temperature for a

certain time.

Table 2: Substrate Scope of Indoles

Entry R³ R⁴ Product Yield (%) ee (%)

1 H H 3aa 95 96

2 5-MeO H 3fa 93 95

3 5-Cl H 3ga 91 96

4 H Me 3ha 90 94

Reaction conditions are the same as in Table 1.

Table 3: Substrate Scope of N,O-Acetals

Entry R⁵ Product Yield (%) ee (%)

1 Ph 3aa 95 96

2 4-MeC₆H₄ 3ia 94 97

3 4-FC₆H₄ 3ja 92 95

4 2-Naphthyl 3ka 96 96
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Reaction conditions are the same as in Table 1.

Experimental Protocols
1. General Procedure for the Synthesis of 3-Diazooxindoles

A mixture of the corresponding isatin (1.0 equiv) and tosylhydrazide (1.1 equiv) in methanol is

heated at 60 °C for 4-6 hours. The resulting tosylhydrazone is filtered and washed with cold

methanol. The collected solid is then dissolved in a mixture of THF and water (1:2). Sodium

hydroxide (2.0 equiv) is added, and the mixture is stirred at room temperature for 5 hours. After

completion of the reaction (monitored by TLC), the mixture is extracted with ethyl acetate. The

combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and

concentrated under reduced pressure to afford the 3-diazooxindole, which is typically used in

the next step without further purification.

2. General Procedure for the Asymmetric Aminomethylation of 3-Diazooxindoles

To a flame-dried Schlenk tube under an argon atmosphere are added Rh₂(OAc)₄ (1 mol%), the

chiral phosphoric acid catalyst (5 mol%), and the N,O-acetal (0.12 mmol). The tube is

evacuated and backfilled with argon three times. Anhydrous solvent (e.g., dichloromethane, 1.0

mL) is then added, and the mixture is stirred at the specified temperature (e.g., 25 °C) for 10

minutes. A solution of the 3-diazooxindole (0.1 mmol) and the indole (0.3 mmol) in the same

anhydrous solvent (1.0 mL) is then added dropwise over a period of 1 hour via a syringe pump.

The reaction mixture is stirred for an additional period (e.g., 12 hours) until the 3-diazooxindole

is completely consumed (as monitored by TLC). The solvent is then removed under reduced

pressure, and the residue is purified by flash column chromatography on silica gel to afford the

desired chiral 3-aminomethyl-3-indolyloxindole. The enantiomeric excess is determined by

chiral HPLC analysis.

Proposed Catalytic Cycle
The proposed catalytic cycle for this three-component asymmetric aminomethylation is

illustrated below. It highlights the synergistic roles of the dirhodium and chiral phosphoric acid

catalysts in orchestrating the formation of the chiral product.
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Caption: Proposed catalytic cycle for the aminomethylation.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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